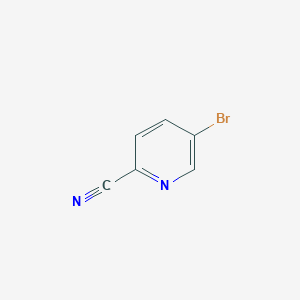

5-Bromopicolinonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSHUVBQFSNBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355754 | |

| Record name | 5-Bromo-2-Cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97483-77-7 | |

| Record name | 5-Bromo-2-Cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Cyanopyridine

Regioselective Bromination Strategies for 2-Cyanopyridine (B140075)

The direct introduction of a bromine atom onto the 2-cyanopyridine ring is a primary strategy for synthesizing 5-bromo-2-cyanopyridine. The challenge lies in controlling the position of bromination, as the pyridine (B92270) ring's electronic nature can lead to a mixture of isomers. However, the presence of the electron-withdrawing cyano group at the 2-position effectively directs the incoming electrophile to the 5-position.

Catalytic Bromination Techniques (e.g., N-Bromosuccinimide and Molecular Bromine with Lewis Acid Catalysts)

Catalytic methods are frequently employed to achieve efficient and selective bromination of 2-cyanopyridine. These techniques utilize common brominating agents in conjunction with catalysts that polarize the bromine source, enhancing its electrophilicity.

Molecular Bromine with Lewis Acid Catalysts : A standard approach involves the use of molecular bromine (Br₂) in the presence of a Lewis acid, such as iron filings (Fe). The iron acts as a catalyst to polarize the Br-Br bond, generating a more potent electrophilic bromine species that can attack the electron-deficient pyridine ring. This reaction is typically performed at elevated temperatures to achieve regioselective bromination at the 5-position.

N-Bromosuccinimide (NBS) with Lewis Acid Catalysts : N-Bromosuccinimide (NBS) serves as a safer and more manageable alternative to liquid bromine, particularly for laboratory-scale synthesis. The reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The combination of NBS and a catalyst facilitates electrophilic aromatic substitution, with the cyano group directing the bromination to the desired position. This method generally proceeds under milder conditions than those required for molecular bromine.

Table 1: Comparison of Catalytic Bromination Techniques for 2-Cyanopyridine

| Brominating Agent | Catalyst | Typical Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Molecular Bromine (Br₂) | Iron (Fe) filings | Not specified | 50–60°C | High | |

| N-Bromosuccinimide (NBS) | Aluminum Chloride (AlCl₃) (10 mol%) | Anhydrous Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 65% to 78% |

Elucidation of Reaction Mechanisms Governing 5-Position Selectivity

The high regioselectivity observed in the bromination of 2-cyanopyridine is governed by the electronic properties of the pyridine ring as modified by the cyano substituent. The pyridine ring itself is an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution than benzene.

The cyano group (-CN) at the 2-position is a strong electron-withdrawing group. It further deactivates the pyridine ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This deactivation is most pronounced at the ortho (3- and 6-) and para (4-) positions relative to the nitrogen atom. Consequently, electrophilic attack is directed to the meta positions (3- and 5-). Of these, the 5-position is electronically favored for substitution, as it is meta to the deactivating cyano group. This inherent electronic preference ensures that bromination occurs with high selectivity at the desired C-5 position, minimizing the formation of unwanted isomers.

Diverse Synthetic Routes from Alternative Precursors

Beyond the direct bromination of 2-cyanopyridine, several synthetic pathways have been developed starting from other readily available pyridine derivatives. These multi-step routes offer flexibility and can be advantageous depending on the availability of starting materials and the scale of production.

Multi-step Transformations from 2-Amino-5-bromopyridine (B118841) (e.g., Diazotization-Cyanation Sequences)

A well-established route to 5-bromo-2-cyanopyridine begins with 2-amino-5-bromopyridine. This precursor already contains the bromine atom in the correct position.

Sandmeyer Reaction : This classic method involves the diazotization of the amino group on 2-amino-5-bromopyridine, followed by cyanation. smolecule.comresearchgate.net The amino group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures (0–5°C). The resulting diazonium salt is then treated with a cyanide source, typically copper(I) cyanide (CuCN), which displaces the diazo group with a cyano group to yield the final product. smolecule.com

Dehydration Reaction : A novel, three-step method also starts from 2-amino-5-bromopyridine but avoids the direct use of metal cyanides in the final step. oriprobe.com This process utilizes a dehydrating reagent system, such as phosphorus oxychloride (POCl₃) in dichloromethane with pyridine, to transform the amino group into the cyano group. oriprobe.com

Cyanation of Halogenated Pyridine Analogues (e.g., Substitution of Halogen with Cyanide)

Another versatile strategy is the nucleophilic substitution of a halogen atom at the 2-position of a pre-brominated pyridine ring. This approach is particularly useful when precursors like 2,5-dibromopyridine (B19318) or 5-bromo-2-chloropyridine (B1630664) are available. patsnap.com

The reaction, often a variation of the Rosenmund-von Braun reaction, involves treating the dihalogenated pyridine with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). patsnap.com The process is typically catalyzed by a copper(I) salt, like copper(I) cyanide (CuCN), and conducted in a polar aprotic solvent such as dimethylformamide (DMF) or sulfolane (B150427) at elevated temperatures (e.g., 100-170°C). patsnap.com The halogen at the 2-position is more susceptible to nucleophilic substitution than the one at the 5-position, allowing for selective replacement to form 5-bromo-2-cyanopyridine.

Process Optimization for Enhanced Yield and Purity (e.g., Solvent Selection in Industrial Syntheses)

For the synthesis of 5-bromo-2-cyanopyridine to be viable on an industrial scale, process optimization is critical to maximize yield, ensure high purity, and maintain safety and cost-effectiveness.

Solvent Selection : The choice of solvent can significantly impact the reaction's efficiency. In the cyanation of 2,5-dihalopyridines, using sulfolane as a solvent has been shown to be highly effective. patsnap.com It allows for high reaction temperatures (160-170°C) and facilitates a simple workup procedure involving distillation and precipitation, leading to a crude product with high purity (94%) that can be further purified to 99%. patsnap.com In other cyanation processes, polar aprotic solvents like DMF are common, but their recovery can be challenging. google.com Some modern processes even aim to use water as a solvent or conduct the reaction without any solvent to improve the environmental profile and reduce costs. google.comgoogle.com

Reactor Technology : For large-scale bromination reactions, which can be hazardous, continuous flow reactors are increasingly adopted over traditional batch reactors. Flow reactors offer superior heat dissipation, precise control over reaction time, and enhanced safety, which often translates to higher yields (85-90% in flow vs. 70-85% in batch) and reduced energy consumption.

Purification Techniques : Achieving the high purity required for pharmaceutical applications necessitates effective purification. Common methods include column chromatography on silica (B1680970) gel, often using a hexane/ethyl acetate (B1210297) solvent system. chemicalbook.com Recrystallization from solvent mixtures like ethanol/water is another effective technique to obtain a product with purity exceeding 99%.

Table 2: Overview of Synthetic Routes from Alternative Precursors

| Starting Material | Key Reaction Type | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | Diazotization-Cyanation (Sandmeyer) | 1. NaNO₂, HBr 2. CuCN | Low temperature (0-5°C) for diazotization | smolecule.com |

| 2-Amino-5-bromopyridine | Dehydration | POCl₃, Pyridine | Reflux in CH₂Cl₂ | oriprobe.com |

| 2,5-Dibromopyridine or 5-Bromo-2-chloropyridine | Nucleophilic Cyanation | CuCN, KCN/NaCN | High temperature (100-170°C) in DMF or Sulfolane | patsnap.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Cyanopyridine

Reactivity Governed by the Bromine Moiety

The bromine atom on the 5-bromo-2-cyanopyridine ring is a key functional group that enables a variety of chemical transformations. It acts as a leaving group in several important reaction types, allowing for the formation of new bonds at this position. This reactivity is central to the utility of 5-bromo-2-cyanopyridine as a building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 5-bromo-2-cyanopyridine is a common substrate for these powerful bond-forming methodologies. The bromine atom at the 5-position readily participates in the catalytic cycle, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds, and 5-bromo-2-cyanopyridine is an excellent substrate for this transformation. This reaction involves the coupling of the pyridine (B92270) derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. numberanalytics.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the case of 5-bromo-2-cyanopyridine, the cycle begins with the oxidative addition of the C-Br bond to a palladium(0) complex, forming a palladium(II) intermediate. nih.gov This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. nih.gov This step is often the rate-limiting step of the reaction. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov Studies have shown that for aryl bromides, oxidative addition can occur to a 12-electron monoligated palladium complex under catalytic conditions. chemrxiv.org

The choice of ligand and palladium source can have a significant impact on the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. libretexts.org For instance, the use of triphenylphosphine (B44618) (PPh3) in combination with a palladium(II) acetate (B1210297) (Pd(OAc)2) or a preformed palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is common. sumitomo-chem.co.jp The selection of the base is also critical, with common choices including carbonates, phosphates, and hydroxides. The base plays a crucial role in the transmetalation step, activating the organoboron species. In some cases, the use of palladium on carbon (Pd/C) as a heterogeneous catalyst has been explored, which can be advantageous for product purification and catalyst recycling. sumitomo-chem.co.jp The reaction conditions, including solvent and temperature, are also optimized to achieve high yields and selectivity. For example, a mixture of 1,4-dioxane (B91453) and water is often used as the solvent system, with temperatures typically ranging from 85 to 95 °C. mdpi.com

Table 1: Examples of Ligand and Catalyst Systems in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Observations |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Good to moderate yields for a variety of arylboronic acids. mdpi.com |

| Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol | 80 | Effective for coupling with aryl boronic acids. |

| Pd/C (non-prereduced) | Triphenylphosphine | Not specified | Not specified | Not specified | Essential for the reaction of halopyridines. sumitomo-chem.co.jp |

The Sonogashira cross-coupling reaction provides a powerful method for the synthesis of alkynyl-substituted pyridines from 5-bromo-2-cyanopyridine. researchgate.net This reaction involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.org The reaction is highly versatile and can be carried out under mild conditions, often at room temperature. wikipedia.org This methodology has been successfully applied to the synthesis of a range of 5-alkynyl-2-cyanopyridine derivatives. researchgate.net A copper-free version of the Sonogashira reaction has also been developed, which can be more environmentally friendly. researchgate.net

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

Investigations into Transmetalation and Reductive Elimination Mechanisms

Nucleophilic Aromatic Substitution Pathways.organic-chemistry.org

While palladium-catalyzed reactions are dominant, the bromine atom of 5-bromo-2-cyanopyridine can also be displaced through nucleophilic aromatic substitution (SNAr). The electron-withdrawing cyano group at the 2-position and the nitrogen atom in the pyridine ring activate the 5-position towards nucleophilic attack. masterorganicchemistry.com This allows for the direct replacement of the bromine atom by various nucleophiles. For this reaction to proceed, the aromatic ring must be electron-poor, and the presence of electron-withdrawing groups is crucial. masterorganicchemistry.com The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate. masterorganicchemistry.com However, some studies on related electron-deficient systems suggest a concerted mechanism may also be possible. organic-chemistry.org

Reactivity Pertaining to the Cyano Group

The cyano (-C≡N) group in 5-bromo-2-cyanopyridine is a key functional group that dictates much of its chemical behavior. Its electron-withdrawing nature and susceptibility to nucleophilic attack and reduction are central to its utility in organic synthesis and bioconjugation.

The cyano group of 5-bromo-2-cyanopyridine can be reduced to a primary amine (-CH₂NH₂). smolecule.com This transformation is a valuable synthetic tool, as it converts an electron-withdrawing cyano group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring and providing a nucleophilic site for further functionalization. Common reduction methods include catalytic hydrogenation using reagents like hydrogen gas with a palladium-on-carbon (Pd/C) catalyst under controlled pressure. The choice of reducing agent is critical, as harsh reagents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the formation of diamines through reduction of the nitrile moiety, a competitive process influenced by the molecule's structure and stereoelectronic effects. beilstein-journals.org

Under appropriate conditions, the cyano group of 5-bromo-2-cyanopyridine can undergo hydrolysis to yield carboxylic acid derivatives. This reaction typically proceeds under acidic or basic conditions. For instance, the hydrolysis of cyanopyridines can be carried out in the presence of a base, followed by acid neutralization to produce the corresponding pyridine carboxylic acid. google.com A continuous process for the hydrolysis of various cyanopyridines, including substituted ones like 5-bromo-2-cyanopyridine, has been developed to produce amides or carboxylic acids by controlling the reaction conditions. google.com This process can be tailored to favor the formation of either the intermediate amide (picolinamide derivative) or the final carboxylic acid (picolinic acid derivative). google.com

A significant area of research for 5-bromo-2-cyanopyridine and its derivatives is their application in bioconjugation, particularly the selective modification of cysteine residues in peptides and proteins. The reaction is highly selective for the 1,2-aminothiol functionality of an N-terminal cysteine. iris-biotech.de This specificity allows for site-specific labeling and modification of bioactive peptides under mild, aqueous conditions, which is crucial for developing targeted therapies and biochemical tools. nih.gov The reaction proceeds readily at physiological pH (typically between 7 and 8) and ambient temperature without the need for a catalyst. iris-biotech.de

Recent studies have systematically investigated the effect of substituents on the 2-cyanopyridine (B140075) core, revealing that electron-withdrawing groups, such as the bromo group in 5-bromo-2-cyanopyridine, enhance the reactivity of the cyano group towards cysteine. nih.govresearchgate.netrsc.org This increased reactivity facilitates efficient thiazoline (B8809763) ring formation. nih.govresearchgate.netrsc.org In one study, 5-bromo-2-cyanopyridine was reacted with cysteine methyl ester, affording the corresponding thiazoline product in a 79% yield. rsc.org

The reaction between a 2-cyanopyridine derivative and an N-terminal cysteine residue proceeds through a proposed two-step mechanism to form a stable thiazoline ring. nih.govrsc.organu.edu.au

Nucleophilic Attack and Thioimidate Formation : The process begins with the nucleophilic attack of the cysteine's thiol group (-SH) on the electrophilic carbon atom of the cyano group. nih.govanu.edu.au This initial step leads to the formation of a reversible thioimidate intermediate. nih.govanu.edu.au

Intramolecular Cyclization : The thioimidate intermediate then undergoes a rapid, intramolecular cyclization. The amide nitrogen of the cysteine residue attacks the same carbon, resulting in the formation of a 2-amidethiazolidine intermediate. nih.gov This is followed by the elimination of ammonia (B1221849) to yield the final, stable thiazoline ring. iris-biotech.deanu.edu.au

The structure of the thiazoline product formed from the reaction of 5-bromo-2-cyanopyridine with cysteine has been confirmed by X-ray crystal structure analysis. nih.govrsc.org

The reactivity of 2-cyanopyridine derivatives with N-terminal cysteine has been harnessed for applications beyond simple conjugation, including selective peptide bond cleavage. nih.govresearchgate.net The formation of the thiazoline ring can lead to the cleavage of the peptide bond adjacent to the cysteine residue. nih.gov This has been demonstrated with the tripeptide glutathione (B108866) (γ-Glu-Cys-Gly), where reaction with a reactive 2-cyanopyridine derivative resulted in its cleavage. nih.govresearchgate.netresearchgate.net

This chemistry allows for the site-specific modification of biologically active peptides. nih.govresearchgate.net For example, a substrate peptide of the Zika virus NS2B-NS3 protease was cyclized using this method, transforming it into a potent and proteolytically stable inhibitor. anu.edu.au This highlights the potential of using 5-bromo-2-cyanopyridine and related compounds in drug design and the development of novel therapeutic agents. The ability to perform these modifications under biocompatible conditions—aqueous solution at neutral pH—makes this a powerful tool for chemical biology. iris-biotech.deanu.edu.au

Bioconjugation Reactions with Thiol Nucleophiles (e.g., Cysteine-Selective Modification)

Mechanistic Insights into Thiazoline Ring Formation

Stereoelectronic Effects on Reactivity and Regioselectivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on chemical reactivity, play a crucial role in the reactions of 5-bromo-2-cyanopyridine. baranlab.org The pyridine ring is an electron-deficient aromatic system, and the positions of the bromo and cyano substituents significantly impact its electronic properties and reactivity.

The bromine atom at position 5 and the cyano group at position 2 are both electron-withdrawing groups. vulcanchem.com This electronic arrangement makes the pyridine ring susceptible to nucleophilic aromatic substitution, although this is not the primary focus here. More relevant to the discussed reactivity, the electron-withdrawing nature of these substituents enhances the electrophilicity of the cyano group's carbon atom, making it more susceptible to nucleophilic attack by thiols, as seen in the bioconjugation reactions. nih.govresearchgate.net

Studies on various substituted 2-cyanopyridines have shown that electron-withdrawing groups increase the reaction rate with cysteine, while electron-donating groups decrease it. nih.govresearchgate.net For instance, 5-bromo-2-cyanopyridine reacts efficiently, whereas derivatives with electron-donating groups like methoxy (B1213986) (OMe) or amino (NH₂) show reduced reaction efficiency. nih.govrsc.org This demonstrates a clear stereoelectronic effect where the electronic nature of the substituent at the 5-position directly modulates the reactivity of the cyano group at the 2-position. The regioselectivity of the reaction with N-terminal cysteine is also a result of stereoelectronic factors, favoring the specific intramolecular cyclization pathway that leads to the thiazoline ring. iris-biotech.deanu.edu.au

The table below summarizes the reactivity of various substituted 2-cyanopyridines with cysteine, highlighting the influence of the substituent's electronic properties.

| Substituent at 5-position | Electronic Effect | Reactivity with Cysteine |

| Fluoro (-F) | Electron-withdrawing | High (94-97% yield) nih.govresearchgate.net |

| Trifluoromethyl (-CF₃) | Strong Electron-withdrawing | High (73% yield) rsc.org |

| Bromo (-Br) | Electron-withdrawing | High nih.govresearchgate.net |

| Sulfonamide (-SO₂NH₂) | Electron-withdrawing | Moderate (53-55% yield) nih.govresearchgate.net |

| Methoxy (-OMe) | Electron-donating | Low efficiency nih.govrsc.org |

| Amino (-NH₂) | Electron-donating | Low efficiency nih.govrsc.org |

This data clearly illustrates the stereoelectronic principle that electron-withdrawing substituents on the pyridine ring enhance the electrophilicity and thus the reactivity of the cyano group in bioconjugation reactions.

Influence of the Electron-Withdrawing Cyano Group

The chemical behavior of 5-Bromo-2-Cyanopyridine is profoundly influenced by the electronic properties of its substituents. The cyano (-C≡N) group at the 2-position, in particular, plays a pivotal role in dictating the molecule's reactivity. As a potent electron-withdrawing group, it significantly reduces the electron density of the pyridine ring. wikipedia.org This deactivation renders the molecule less susceptible to electrophilic aromatic substitution reactions, drawing parallels with the reactivity of nitrobenzene. wikipedia.org Conversely, this electron deficiency enhances the pyridine ring's susceptibility to nucleophilic attack. wikipedia.orgcymitquimica.com

The strong electron-withdrawing nature of the cyano group is a critical factor in the utility of 5-Bromo-2-Cyanopyridine as a versatile intermediate in organic synthesis, especially in cross-coupling reactions. cymitquimica.com In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the compound serves as an effective electrophile where the bromine atom is substituted. Density Functional Theory (DFT) calculations have indicated that the presence of the cyano group at the C2 position and the bromine atom at the C5 position collectively lowers the activation energy for palladium-catalyzed coupling compared to non-halogenated analogues. This electronic arrangement facilitates the key steps of the catalytic cycle, such as oxidative addition.

Furthermore, the cyano group activates the nitrile carbon itself for nucleophilic attack. rsc.org This is evident in bioconjugation reactions with thiol-containing molecules like cysteine. The electron-withdrawing effect of the pyridine ring, amplified by the cyano group, makes the nitrile carbon more electrophilic and thus prone to attack by the thiol group, leading to the formation of a stable thiazoline ring. rsc.orgnih.gov The efficiency of such reactions is highly dependent on the electronic character of substituents on the pyridine ring; additional electron-withdrawing groups can enhance reactivity, whereas electron-donating groups tend to diminish it. rsc.orgnih.govresearchgate.net Studies on the nucleophilic aromatic substitution (SNAr) of pyridinium (B92312) ions have shown that substrates with a 2-cyano group are approximately 50 times more reactive than those with halide leaving groups. nih.gov This heightened reactivity is attributed to the cyano group's ability to stabilize the intermediate complex and facilitate the rate-determining deprotonation step. nih.gov

Steric Hindrance Effects on Reaction Outcomes

A clear example of steric control is observed in the iridium-catalyzed borylation of 5-Bromo-2-Cyanopyridine. nih.gov This reaction yields a mixture of C3 and C4 borylated products, with the regioselectivity being governed by steric factors rather than the electronic properties of the directing group. nih.gov Tellingly, when the isomeric 2-bromo-5-cyanopyridine (B145350) was subjected to the same conditions, no borylated product was formed, which suggests that the positioning of the substituents creates prohibitive steric hindrance. nih.gov

The impact of steric hindrance is often studied by comparing the reactivity of isomers or a series of compounds with increasingly bulky substituents. Research on the N-oxidation of 2-substituted pyridines demonstrated that steric effects can significantly reduce reactivity. researchgate.net Similarly, in nucleophilic aromatic substitutions, bulky groups ortho to the reaction site can hinder the approach of the nucleophile. cdnsciencepub.com For example, the reaction of phenyllithium (B1222949) with 3-alkylpyridines shows a dramatic shift in regioselectivity based on the size of the alkyl group: when the substituent is a bulky t-butyl group, the incoming phenyl group adds to the less hindered 5-position, whereas with smaller alkyl groups like methyl, the 2-position is favored. cdnsciencepub.com

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For 5-Bromo-2-Cyanopyridine, this technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical properties and reactivity.

In a notable study, the reaction of 5-Bromo-2-Cyanopyridine with cysteine resulted in the formation of a thiazoline (B8809763) product. nih.govrsc.orgresearchgate.net The structure of this product, methyl 2-(5-bromopyridin-2-yl)-4,5-dihydrothiazole-4-carboxylate, was unequivocally confirmed as racemic through single-crystal X-ray analysis. nih.govrsc.orgresearchgate.net This analysis is critical for understanding the stereochemical outcome of the reaction. The crystallographic data reveals the spatial orientation of the pyridine (B92270) and thiazoline rings, as well as the conformation of the ester group. Such detailed structural information is vital for rationalizing the reaction mechanism and the stability of the resulting product. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 5-Bromo-2-Cyanopyridine in solution and for monitoring the progress of reactions in which it participates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectral data for 5-Bromo-2-Cyanopyridine in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the three protons on the pyridine ring. The characteristic chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton. For instance, a typical spectrum displays a doublet at δ 8.52 (J=2.4 Hz), a doublet of doublets at δ 8.21 (J=8.4, 2.4 Hz), and a doublet at δ 7.58 (J=8.4 Hz), corresponding to the protons at positions 6, 4, and 3 of the pyridine ring, respectively.

¹³C NMR spectroscopy further complements the structural analysis by providing the chemical shifts of the carbon atoms in the molecule. chemicalbook.com These shifts are sensitive to the electronic effects of the bromine and cyano substituents.

NMR is also invaluable for reaction monitoring. osf.io For example, in the synthesis of 2-aminomethylpyridines from 2-cyanopyridines, NMR can be used to track the conversion of the starting material and the formation of the product in real-time. google.com In a study involving the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride, ¹H NMR in D₂O confirmed the structure of the final product with a singlet at 4.6 ppm for the methylene (B1212753) protons and singlets at 8.35 and 8.9 ppm for the pyridine ring protons. google.com

Table 1: ¹H NMR Data for 5-Bromo-2-Cyanopyridine and a Reaction Product

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

|---|---|---|

| 5-Bromo-2-Cyanopyridine | CDCl₃ | 8.52 (d, J=2.4 Hz, 1H), 8.21 (dd, J=8.4, 2.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of 5-Bromo-2-Cyanopyridine and for studying the kinetics of reactions involving this compound. Purity is a critical parameter, especially for applications in pharmaceutical synthesis, where even small impurities can have significant effects.

Commercial suppliers of 5-Bromo-2-Cyanopyridine often specify a purity of ≥99.0% as determined by HPLC. ruifuchemical.com The method typically employs a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Under specific conditions, 5-Bromo-2-Cyanopyridine exhibits a characteristic retention time, for example, 8.2 minutes.

HPLC is also instrumental in monitoring the progress of chemical reactions. For instance, in the synthesis of 2-amino-5-cyanopyridine, HPLC analysis was used to determine that the reaction had reached 97% completion. google.com Similarly, in the preparation of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, the reaction was judged to be complete by HPLC before proceeding with workup. google.com In bioconjugation studies, the reaction between 2-cyanopyridine (B140075) derivatives and peptides like oxytocin (B344502) is monitored by RP-HPLC, allowing for the quantification of the starting materials and products over time. nih.govrsc.org

Table 2: HPLC Purity and Retention Time Data for Pyridine Derivatives

| Compound | Purity (HPLC) | Retention Time (min) | HPLC Conditions |

|---|---|---|---|

| 5-Bromo-2-Cyanopyridine | ≥99.0% ruifuchemical.com | 8.2 | C18 column, acetonitrile/water |

| 5-Bromo-2-chloro-3-cyanopyridine | 99.1% thermofisher.in | Not specified | Not specified |

| 2-Amino-5-cyanopyridine | 99.7% google.com | Not specified | Not specified |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique for confirming the molecular identity of 5-Bromo-2-Cyanopyridine and for analyzing its fragmentation patterns. This technique measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and valuable structural information.

The electron ionization (EI) mass spectrum of 5-Bromo-2-Cyanopyridine shows a molecular ion peak ([M]⁺) at an m/z of approximately 182.95, which corresponds to its molecular weight. A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. docbrown.info This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info

High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can be used to confirm the elemental composition of a molecule. For example, the HRMS (ESI) data for methyl 2-(5-bromopyridin-2-yl)-4,5-dihydrothiazole-4-carboxylate, a reaction product of 5-Bromo-2-Cyanopyridine, showed an [M+Na]⁺ ion at m/z 322.9454, which is in close agreement with the calculated value of 322.9466 for C₁₀H₉BrN₂O₂S+Na⁺. rsc.org

Fragmentation analysis in mass spectrometry can also provide structural insights. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can help to piece together the structure of the original molecule. neu.edu.tr For brominated compounds, fragments containing a bromine atom will also exhibit the characteristic isotopic pattern. docbrown.info

Table 3: Mass Spectrometry Data for 5-Bromo-2-Cyanopyridine and a Derivative

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Ion |

|---|---|---|---|---|

| 5-Bromo-2-Cyanopyridine | EI | 182.95 | 181.947952 (Exact Mass) chemsrc.com | [M]⁺ |

Applications in Advanced Organic Synthesis and Methodology Development

Role as a Precursor for Diverse Heterocyclic Compounds

5-Bromo-2-cyanopyridine serves as a foundational scaffold for the synthesis of a wide array of more complex heterocyclic systems. The cyano group can be chemically transformed into other functional groups, such as amidoximes, which are themselves precursors to various five-membered heterocycles. For instance, the treatment of a cyanopyridine with hydroxylamine (B1172632) can generate a pyridinamidoxime. soton.ac.uk This intermediate is a key binucleophilic component used in the construction of medicinally relevant heterocycles like 1,2,4-oxadiazoles, isoxazoles, and imidazoles. soton.ac.uk

Furthermore, the compound is a key intermediate in the synthesis of aza-terphenyl diamidine analogs, which have demonstrated significant antiprotozoal activity. ottokemi.com This synthesis highlights the utility of 5-bromo-2-cyanopyridine in building complex, multi-ring systems with important biological functions. The inherent reactivity of both the bromine atom and the cyano group allows chemists to introduce diversity at multiple points, leading to libraries of compounds for drug discovery and agrochemical development. The reduction of the cyano group to a primary amine is another common transformation, providing an entry point to annulated pyridine (B92270) systems and other nitrogen-containing heterocycles.

| Resulting Heterocycle Class | Key Transformation | Application / Significance |

|---|---|---|

| Aza-terphenyls | Suzuki or Stille Coupling | Development of potent antiprotozoal agents. ottokemi.com |

| 1,2,4-Oxadiazoles | Conversion of cyano to amidoxime, followed by cyclization | Access to medicinally relevant scaffolds. soton.ac.uk |

| Aminopyridines | Reduction of the cyano group | Intermediate for further functionalization and synthesis of fused heterocycles. |

| Alkynylpyridines | Sonogashira Coupling | Precursors for more complex structures, including pyridinamidoximes. soton.ac.uk |

Synthesis of Pyridine Derivatives with Tailored Electronic and Structural Properties

The functional groups of 5-Bromo-2-cyanopyridine allow for the precise tuning of the electronic and structural characteristics of pyridine-based molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the introduction of a wide variety of aryl and heteroaryl substituents. This modularity is critical for developing materials with specific functions. For example, 5-Bromo-2-cyanopyridine is used to synthesize pyridine-diketopyrrolopyrrole (PyDPP), a building block for low band-gap copolymers. ottokemi.com These polymers are designed for use as electron donors in polymer solar cells, where the electronic properties of the constituent monomers directly influence device performance. ottokemi.com

The electron-withdrawing nature of the cyano group significantly influences the electronic landscape of the pyridine ring, impacting the photophysical and liquid crystalline properties of its derivatives. d-nb.info Research into new liquid crystals has utilized cyanopyridine cores to induce specific mesophases. d-nb.info The combination of the polar cyano group and various alkoxy chains attached through substitution of the bromine can lead to materials exhibiting nematic or columnar phases, which are essential for applications in displays and sensors. d-nb.info By systematically varying the substituents introduced via cross-coupling, researchers can fine-tune properties like luminescence, thermal stability, and molecular organization.

| Reaction | Substituent Introduced | Impact on Properties |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or Heteroaryl groups | Modifies electronic structure for applications in pharmaceuticals and agrochemicals. |

| Sonogashira Coupling | Alkynyl groups | Creates extended π-systems, altering photophysical properties. soton.ac.uk |

| Monomer Synthesis | Diketopyrrolopyrrole (DPP) moiety | Forms low band-gap copolymers for organic electronics and solar cells. ottokemi.com |

| Nucleophilic Aromatic Substitution | Alkoxy chains | Influences mesophase formation in liquid crystals. d-nb.info |

Utilization in Cascade and Multicomponent Reaction Sequences

The dual functionality of 5-Bromo-2-cyanopyridine makes it an ideal substrate for designing efficient cascade and multicomponent reactions (MCRs). These advanced synthetic strategies combine multiple reaction steps into a single operation, reducing waste, saving time, and often enabling the construction of complex molecules that would be difficult to access through traditional linear synthesis.

While specific MCRs starting directly with 5-Bromo-2-cyanopyridine are not extensively documented, its structure is well-suited for such methodologies. For example, a reaction sequence could be envisioned where the bromine atom first participates in a metal-catalyzed cross-coupling reaction, followed by an intramolecular cyclization involving the cyano group, all in one pot. This type of cascade process leads to rapid increases in molecular complexity. The synthesis of substituted pyridines is a known application of MCRs, demonstrating the value of functionalized building blocks in this field. acs.org

The synthesis of certain active pharmaceutical ingredients has utilized isocyanide-based multicomponent reactions where a cyanopyridine motif is incorporated into the final structure. mdpi.com For instance, the synthesis of the drug Ivosidenib involved a C-N coupling reaction to introduce a cyanopyridine unit onto a complex scaffold that was assembled using MCR principles. mdpi.com This demonstrates the strategic importance of cyanopyridine building blocks in modern, efficiency-focused drug synthesis. The potential exists to design novel MCRs that leverage the reactivity of 5-Bromo-2-cyanopyridine to directly construct libraries of diverse pyridine-containing compounds.

| Reaction Type | Key Transformation | Synthetic Advantage |

|---|---|---|

| Sequential Cascade | Coupling reaction followed by intramolecular cyclization involving the nitrile. | Rapid construction of fused heterocyclic systems in a single operation. |

| Multicomponent Reaction (MCR) | Use as a key building block in reactions combining three or more starting materials. | High atom economy and efficiency; rapid generation of molecular diversity. acs.orgmdpi.com |

| Post-MCR Modification | Introduction of the 5-bromo-2-cyanopyridyl group onto a scaffold built by an MCR. | Strategic installation of a versatile functional group for late-stage diversification. mdpi.com |

Applications in Medicinal Chemistry and Pharmaceutical Research

An Essential Intermediate for Novel Biologically Active Compounds

5-Bromo-2-cyanopyridine serves as a crucial starting material or intermediate in the synthesis of a diverse array of biologically active compounds. guidechem.comsmolecule.com Its reactivity, enhanced by the bromine substituent, makes it particularly suitable for cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental for constructing complex organic molecules. guidechem.com This adaptability has led to its use in the creation of pharmaceuticals and agrochemicals. guidechem.comsmolecule.com The compound's structure is a key component in building more complex molecules with potential therapeutic applications, including those with anti-inflammatory, antiviral, and anticancer properties. guidechem.com

Driving the Development of New Therapeutic Agents

The application of 5-Bromo-2-Cyanopyridine extends across several critical areas of therapeutic research, from fighting infectious diseases to combating cancer and inflammation.

Crafting Antiprotozoal Agents Against Malaria and Leishmaniasis

A significant application of 5-Bromo-2-Cyanopyridine is in the synthesis of aza-terphenyl diamidine analogs. ottokemi.comlookchem.comchemicalbook.com These compounds have demonstrated powerful in vitro activity against protozoan parasites, including Plasmodium falciparum, the parasite that causes malaria, and Trypanosoma brucei rhodesiense, a causative agent of African trypanosomiasis. nih.gov Research has shown that a series of these analogs exhibit potent antiprotozoal effects, with some showing significant selectivity for P. falciparum. nih.gov The synthesis of these promising therapeutic candidates relies on the use of 5-Bromo-2-Cyanopyridine as a key building block. nih.gov

Aiding the Discovery of Potential Anticancer Therapies

In the realm of oncology, 5-Bromo-2-Cyanopyridine is a valuable intermediate for creating potential anticancer agents. chemimpex.com It is utilized in the synthesis of various compounds that are being investigated for their ability to inhibit cancer cell growth. smolecule.comchemimpex.com For instance, it is a key intermediate in the preparation of Lonafarnib, a potent anticancer agent. researchgate.net Furthermore, derivatives of cyanopyridine have been developed as inhibitors of Pim-1 kinase, a target in cancer therapy. acs.org

Table 1: Investigational Anticancer Agents Synthesized Using 5-Bromo-2-Cyanopyridine

| Compound Class | Target/Mechanism | Reference |

|---|---|---|

| Lonafarnib Intermediate | Farnesyltransferase inhibitor | researchgate.net |

| Pim-1 Kinase Inhibitors | Inhibition of Pim-1 kinase | acs.org |

| Chalcone Hybrids | EGFR and BRAFV600E inhibition | rsc.org |

Synthesizing Novel Anti-inflammatory Drug Candidates

The chemical scaffold of 5-Bromo-2-Cyanopyridine is also instrumental in the development of new anti-inflammatory drugs. chemimpex.com Pyrimidine derivatives, which can be synthesized from pyridine (B92270) precursors, are known to possess a wide range of biological activities, including anti-inflammatory properties. nih.govresearchgate.net Research has focused on creating novel compounds that can modulate inflammatory pathways, with some showing promising results in preclinical studies. researchgate.netacs.org

Enabling Bioconjugation for Targeted Drug Delivery

Beyond its role as a synthetic intermediate, 5-Bromo-2-Cyanopyridine and its derivatives are at the forefront of bioconjugation strategies, which involve linking molecules to biological targets for therapeutic or diagnostic purposes.

Pioneering Cysteine-Mediated, Site-Specific Protein and Peptide Modifications

A particularly innovative application lies in the reaction of 2-cyanopyridine (B140075) derivatives with cysteine residues in proteins and peptides. nih.gov This reaction allows for the site-specific modification of these biomolecules under mild, aqueous conditions. nih.govresearchgate.net The process, which can lead to the formation of a stable thiazoline (B8809763) ring, is highly selective for cysteine over other amino acids. researchgate.net This specificity is crucial for creating precisely engineered bioconjugates, such as antibody-drug conjugates, for targeted drug delivery. nih.govrsc.orgchemrxiv.org The reactivity of the cyanopyridine can be fine-tuned by the presence of electron-withdrawing groups, which enhances the efficiency of the conjugation reaction. nih.govresearchgate.net

Design and Synthesis of Fluorescent Probes for Biological Imaging

The unique chemical properties of 5-Bromo-2-cyanopyridine, particularly the reactivity of its bromine atom and the electron-withdrawing nature of the cyano group, make it a valuable building block in the synthesis of advanced fluorescent probes. chemimpex.com These probes are instrumental in biological imaging, offering insights into cellular functions and the detection of specific biomolecules. chemimpex.comacs.org The cyanopyridine core is frequently incorporated into larger molecular structures to create sophisticated sensors for various analytes. researchgate.netresearchgate.net

The design of these fluorescent probes often leverages the cyanopyridine moiety as a key component in creating donor-acceptor (D-A) or reaction-based sensor systems. researchgate.netmdpi.com In D-A structures, the electron-deficient cyanopyridine can act as an acceptor, and when combined with an electron-donating group, it can lead to fluorophores with desirable properties like large Stokes shifts and emission in the near-infrared (NIR) region. mdpi.commdpi.com This is particularly advantageous for biological imaging as it minimizes tissue autofluorescence and allows for deeper tissue penetration. nih.gov

Researchers have successfully synthesized a variety of fluorescent probes based on cyanopyridine derivatives for diverse biological applications. For instance, the Knoevenagel condensation reaction is a common strategy, where a compound like 5-Bromo-2-cyanopyridine can be reacted with an aldehyde to form the core of a fluorescent sensor. mdpi.com Another approach involves the heterocyclization of chalcones with malononitrile (B47326) to yield cyanopyridine derivatives that exhibit strong fluorescence in both solution and solid states. researchgate.net These synthetic routes allow for the fine-tuning of the photophysical properties of the probes.

The applications of these cyanopyridine-based probes in medicinal chemistry and pharmaceutical research are significant. They have been developed for the selective detection of various biologically important species.

Detailed Research Findings:

Enzyme Detection: A near-infrared (NIR) fluorescent probe, DBPpys, was synthesized for the detection of carboxylesterases (CEs), which are important enzymes related to cell metabolism and viability. mdpi.com The design incorporated a p-cyanopyridine unit as an acceptor introduced to a phenazine-based donor. The probe demonstrated a large Stokes shift (over 250 nm) and was used for imaging CEs within the lipid droplets of HeLa cells. mdpi.com

Ion Sensing: A fluorescent sensor for detecting mercury (Hg²⁺) and iron (Fe³⁺) ions was developed from a compound containing both isocoumarin (B1212949) and pyridine rings (2-amino-4-phenyl-6-(isocoumarin-3-yl)-3-cyanopyridine). researchgate.net This sensor exhibited high selectivity and low detection limits in the nanomolar range, highlighting its potential for monitoring toxic metal ions in biological systems. researchgate.net

Small Molecule Detection: A near-infrared fluorescent probe based on a cyanopyridine cyanine (B1664457) dye was created for the recognition of bisulfite (HSO₃⁻). researchgate.net Bisulfite is a common food preservative, and its excessive intake can be harmful. The probe operates through a 1,2-addition reaction with bisulfite, causing a distinct change in its fluorescence emission, enabling quantitative detection. researchgate.net

The versatility of the cyanopyridine scaffold allows for the development of probes that are not only sensitive and selective but also targeted to specific cellular compartments, such as mitochondria or lipid droplets, providing valuable tools for studying complex biological processes at the subcellular level. mdpi.commdpi.com

Interactive Data Table: Examples of Cyanopyridine-Based Fluorescent Probes

| Probe/Derivative Name | Target Analyte | Emission Wavelength | Key Feature/Application |

| DBPpys | Carboxylesterases (CEs) | 650-750 nm (NIR) | "Turn-on" probe with large Stokes shift (>250 nm) for imaging cell viability. mdpi.com |

| APICP | Hg²⁺ and Fe³⁺ ions | Not Specified | High selectivity with nanomolar detection limits for toxic metal ions. researchgate.net |

| Cyanopyridine Cyanine Dye | Bisulfite (HSO₃⁻) | Not Specified | Ratiometric NIR probe for quantitative detection of food preservatives. researchgate.net |

Applications in Materials Science and Industrial Processes

Incorporation into Advanced Materials for Enhanced Electronic Properties

The distinct chemical properties of 5-Bromo-2-cyanopyridine make it a valuable component in the development of advanced materials. chemimpex.com Its incorporation into various molecular structures is a strategy used to enhance their electronic properties. The electron-withdrawing nature of the cyano group and the pyridine (B92270) ring, combined with the reactivity of the bromo substituent, allows for the fine-tuning of the electronic characteristics of larger molecules and polymers. This makes it a target for research in materials designed for specialized electronic applications. chemimpex.com

Utilization in Organic Photovoltaic Materials

A significant application of 5-Bromo-2-cyanopyridine is in the field of organic photovoltaics (OPV). fujifilm.com The compound serves as a crucial starting material for the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), which is a building block for creating low band-gap copolymers. ottokemi.comlookchem.com These copolymers are designed for use as electron donors in the active layer of polymer solar cells. ottokemi.comlookchem.com

Research has demonstrated that the use of 5-Bromo-2-cyanopyridine enables the synthesis of specific regioregular donor-acceptor copolymers. researchgate.net For instance, it facilitates the creation of Type II regioregular polymers, where the unsymmetric DPP unit is repeated in an alternating fashion. This precise control over the polymer's structure is essential for tuning its electronic and electrochemical properties, which is a key factor in optimizing the performance of organic solar cells. researchgate.net

Role in Polymer Chemistry and Functional Coatings

In the broader field of polymer chemistry, 5-Bromo-2-cyanopyridine is recognized as a versatile intermediate. Its chemical reactivity is leveraged in the synthesis of specialized polymers and functional coatings. chemimpex.com The ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for its integration into polymer backbones, introducing specific functionalities. As seen in its application for organic photovoltaics, it is used to construct complex copolymers with tailored properties. ottokemi.comresearchgate.net This utility extends to the development of various advanced polymers and coatings where precise control over chemical and electronic structure is required. chemimpex.com

Development of Nonlinear Optical (NLO) Materials

The cyanopyridine structural motif is of significant interest in the development of nonlinear optical (NLO) materials, which have potential applications in photonics and optoelectronics, including optical computing, communication, and laser technology. researchgate.net Research into related compounds, such as 2-cyanopyridinium perchlorate (B79767) (2-CPPC), has shown promising NLO characteristics, specifically the ability to generate a second-harmonic signal.

Furthermore, theoretical studies on complex molecules incorporating a 2-cyano-pyridin-4-yl moiety—a derivative of 2-cyanopyridine (B140075)—confirm the potential of these structures in NLO applications. researchgate.net These materials are investigated for their ability to alter the properties of light, a fundamental requirement for various advanced optical technologies. researchgate.netfrontiersin.org

Function as a Dehydrating Agent in Chemical Transformations (e.g., Dimethyl Carbonate Synthesis from CO₂ and Methanol)

Beyond materials synthesis, 5-Bromo-2-cyanopyridine has been studied for its functional role in industrial chemical processes. One notable example is its use as a chemical dehydrating agent in the direct synthesis of dimethyl carbonate (DMC) from carbon dioxide (CO₂) and methanol. researchgate.netmdpi.com This reaction is thermodynamically limited by the co-production of water; therefore, the in-situ removal of water is crucial to shift the equilibrium and enhance the yield of DMC. mdpi.comrsc.org

While 2-cyanopyridine is considered the most effective dehydrating agent among its derivatives for this process, 5-Bromo-2-cyanopyridine has also been investigated. In comparative studies using a ceria (CeO₂) catalyst, 5-Bromo-2-cyanopyridine demonstrated its function as a dehydrating agent, although it resulted in a lower DMC yield compared to unsubstituted 2-cyanopyridine and other derivatives. researchgate.netmdpi.com

Table 1: Comparative DMC Yields with Different Cyanopyridine Derivatives

| Dehydrating Agent | DMC Yield (mmol/g catalyst) |

| 2-Cyanopyridine | 351 |

| 2-Cyano-5-fluoropyridine | 334 |

| 2-Cyanofuran | 232 |

| 5-Bromo-2-cyanopyridine | 163 |

| 5-Chloro-2-cyanopyridine | 59 |

| Data sourced from studies on DMC synthesis over a ceria catalyst. researchgate.netmdpi.com |

The mechanism by which cyanopyridine derivatives remove water involves their in-situ hydrolysis to the corresponding amide. mdpi.comnih.gov In the context of DMC synthesis over a CeO₂ catalyst, the process unfolds in several steps:

Water Dissociation : Water molecules produced during the main reaction dissociate on the surface of the CeO₂ catalyst into Hδ+ and OHδ− ions. mdpi.com

Nitrile Adsorption and Hydration : The dehydrating agent, such as 2-cyanopyridine, forms an adsorption complex with the catalyst. The nitrile carbon atom is then attacked by the surface hydroxyl group, leading to the formation of the corresponding amide (2-picolinamide in the case of 2-cyanopyridine). mdpi.comnih.gov

Catalyst Regeneration : The product amide desorbs from the catalyst surface, freeing the active site for further reactions. mdpi.com

Research has indicated that specific crystal facets of the ceria catalyst are particularly effective. The (110) planes of CeO₂ have been identified as being especially active for the hydrolysis of 2-cyanopyridine, which further boosts the removal of water and, consequently, the formation of DMC. researchgate.netrhhz.net This synergy between the CeO₂ catalyst and the cyanopyridine-based dehydrating agent represents a sophisticated strategy to overcome the thermodynamic limitations of an important green chemistry reaction. rsc.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Cyanopyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties for 5-Bromo-2-Cyanopyridine, from its reactivity in complex chemical reactions to its fundamental electronic characteristics.

DFT studies are crucial for predicting the outcomes of transition-metal-catalyzed cross-coupling reactions, a class of reactions where 5-Bromo-2-Cyanopyridine is a common substrate. These calculations help rationalize and predict the reactivity of the C-Br bond and the regioselectivity of subsequent functionalization.

For instance, in Suzuki-Miyaura cross-coupling reactions, DFT can model the reaction pathway to understand how different arylboronic acids will react with 5-Bromo-2-Cyanopyridine. mdpi.com The palladium-catalyzed coupling is a practical approach for creating C-C bonds, and the stability of the pyridine (B92270) ring makes it a suitable precursor for these transformations. mdpi.com

The reactivity of 5-Bromo-2-Cyanopyridine is also influenced by the electronic nature of its substituents. A computational study comparing various substituted 2-cyanopyridines for the synthesis of dimethyl carbonate (DMC) found that the electronic charge on the carbon atom of the cyano group is a key determinant of reactivity. researchgate.net In this context, 5-Bromo-2-Cyanopyridine was compared with other derivatives, and its reactivity was correlated with its electronic properties. researchgate.net

Table 1: Regioselectivity in the Ir-Catalyzed Borylation of 5-Bromo-2-Cyanopyridine

| Product | Position of Borylation | Ratio |

|---|---|---|

| 6 | C3 | 67% |

| 7 | C4 | 33% |

Data sourced from studies on sterically controlled C-H borylation of pyridines. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) provide significant insights into the kinetic stability and electronic properties of a molecule. rsc.org

DFT calculations are used to determine the energies of these orbitals for 5-Bromo-2-Cyanopyridine. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. rsc.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

For pyridine derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are standard for obtaining reliable FMO data. mdpi.comacs.org Studies on related cyanopyridine compounds show that the distribution of electron density in the HOMO and LUMO is often spread across the aromatic system. mdpi.commdpi.com In 5-Bromo-2-Cyanopyridine, the electron-withdrawing nature of the bromine atom and the cyano group significantly influences the energies of these orbitals. The intramolecular hyperconjugative interactions within the pyridine ring lead to strong delocalization. chemicalbook.com

Electronic charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. In 5-Bromo-2-Cyanopyridine, the nitrogen atom in the pyridine ring and the nitrogen of the cyano group are regions of negative charge, while the carbon atoms bonded to them are more electropositive. This charge distribution is critical for predicting how the molecule will interact with other reagents.

Table 2: Calculated Electronic Properties for a Representative Cyanopyridine Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -8.369 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.380 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.989 |

Note: These values are for the related compound 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile and serve as an illustrative example of data obtained from DFT calculations. amazonaws.com The precise values for 5-Bromo-2-Cyanopyridine would require a specific calculation.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential projected onto the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying "hotspots" for electrophilic and nucleophilic attack. icm.edu.pl

In an MEP map, different colors represent different values of the electrostatic potential.

Red, Orange, Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. For 5-Bromo-2-Cyanopyridine, these regions are expected around the pyridine nitrogen and the cyano nitrogen. icm.edu.pl

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. icm.edu.pl

DFT calculations are used to generate these MEP maps, providing a clear, visual guide to the molecule's reactivity. acs.org For substituted pyridines, the MEP analysis confirms that the nitrogen atom is a primary site for electrophilic interaction, while the areas around the hydrogen atoms and electron-deficient carbons are positive, indicating sites for potential nucleophilic interaction. mdpi.comamazonaws.com The presence of the bromine and cyano groups modifies this potential surface, enhancing the electrophilicity of the carbon atoms at positions 2 and 5.

Analysis of Frontier Molecular Orbitals and Electronic Charge Distributions

Reaction Coordinate Analysis for Key Mechanistic Steps (e.g., Oxidative Addition)

Understanding the detailed mechanism of a chemical reaction requires analyzing the energy changes that occur as reactants are converted into products. A reaction coordinate analysis, performed using computational methods like DFT, maps the energy of the system along the reaction pathway, identifying transition states and intermediates.

A critical step in many cross-coupling reactions involving 5-Bromo-2-Cyanopyridine is the oxidative addition of the C-Br bond to a low-valent metal catalyst, typically palladium(0) or nickel(0). nih.gov This step is often rate-determining and involves the cleavage of the carbon-bromine bond and the formation of two new bonds to the metal center, changing its oxidation state (e.g., Pd(0) to Pd(II)).

While specific reaction coordinate diagrams for the oxidative addition of 5-Bromo-2-Cyanopyridine are not broadly published in general literature, the principles are well-established from DFT studies on similar aryl halides. nih.gov A theoretical study would involve:

Locating the Transition State: Identifying the highest energy point along the pathway for the C-Br bond cleavage and new bond formation with the metal.

Calculating Activation Energy: Determining the energy difference between the reactants (5-Bromo-2-Cyanopyridine and the metal complex) and the transition state. A lower activation energy implies a faster reaction.

Characterizing Intermediates: Identifying any stable species that form along the reaction coordinate, such as the final oxidative addition product (e.g., a Pd(II)-aryl complex).

DFT calculations on related systems suggest that the electronic properties of the ligand on the metal center are crucial. Electron-rich ligands can make the metal center more nucleophilic, promoting the oxidative addition of the aryl halide. nih.gov The electron-deficient nature of the pyridine ring in 5-Bromo-2-Cyanopyridine, enhanced by the cyano group, generally makes the C-Br bond more susceptible to oxidative addition compared to electron-rich aryl bromides.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Cyanopyridine

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 5-bromo-2-cyanopyridine and related compounds often involves multi-step processes that may use harsh reagents or require ultra-low temperatures, which are not ideal for industrial-scale production. patsnap.com Consequently, a significant research thrust is the development of greener, more sustainable synthetic routes. Innovations in this area are focusing on continuous flow chemistry, which can improve production efficiency, reduce waste, and lower the environmental impact. innospk.com

Key areas of development include:

Alternative Solvents and Catalysts: Research is exploring the use of environmentally benign solvents like polyethylene (B3416737) glycol 400 (PEG 400) and sulfolane (B150427). patsnap.comresearchgate.net For instance, one preparation method for 2-cyano-5-bromopyridine uses sulfolane as a solvent, which offers advantages of simple operation and fewer steps. patsnap.com

One-Pot Syntheses: Developing one-pot reactions, such as converting 2-amino-5-bromopyridine (B118841) to 5-bromo-2-cyanopyridine using a dehydrating reagent like phosphorus oxychloride in a three-step, one-pot process, simplifies procedures and reduces waste. smolecule.comoriprobe.com

Avoiding Hazardous Reagents: Future methods aim to replace hazardous reagents, such as the copper(I) cyanide used in Sandmeyer reactions, with safer alternatives. smolecule.com

Exploration of Novel Derivatizations for Enhanced Biological or Material Properties

5-Bromo-2-cyanopyridine is a critical precursor for creating a wide array of derivatives through reactions like the Suzuki-Miyaura cross-coupling. The future in this domain lies in systematically exploring new derivatizations to fine-tune the molecule's properties for specific applications in medicine and material science.

For Biological Applications: Researchers are actively creating new pyridine (B92270) derivatives to combat rising antimicrobial resistance and to develop new therapeutic agents. bohrium.comnih.gov By modifying the core structure of 5-bromo-2-cyanopyridine, scientists can synthesize compounds with potentially potent and selective biological activities. For example, derivatives have shown promise as antimicrobial, anti-thrombolytic, and cytotoxic agents. A recent review highlights the diverse pharmacological effects of cyanopyridine derivatives, including their potential as kinase inhibitors for anticancer drug development. nih.gov The presence of the bromine atom, along with other functional groups in its derivatives, is often linked to their high biological activity. unpatti.ac.id

For Material Science Applications: In material science, 5-bromo-2-cyanopyridine is a key component in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP). chemicalbook.com PyDPP is a building block for low band-gap copolymers used in organic photovoltaics and polymer solar cells. chemicalbook.com Future research will likely focus on creating novel PyDPP-based polymers and other functional materials with enhanced electronic properties for next-generation devices, including organic light-emitting diodes (OLEDs). smolecule.com

| Derivative Type | Target Application | Research Finding | Reference |

|---|---|---|---|

| Aza-terphenyl diamidine analogs | Antiprotozoal | Exhibits potent activity against protozoa like those causing malaria and leishmaniasis. | chemicalbook.com |

| Substituted Pyridines (via Suzuki coupling) | Anti-Thrombolytic | Some derivatives show over 30% inhibition of clot formation in human blood models. | |

| Substituted Pyridines | Antimicrobial | Certain derivatives exhibit significant inhibition against bacterial strains such as E. coli. | |

| Thiazoline (B8809763) derivatives (from reaction with cysteine) | Bioconjugation | The cyanopyridine moiety reacts efficiently with N-terminal cysteine for peptide modification. | nih.gov |

Advanced Computational Modeling for Predictive Reactivity and Drug Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the behavior of 5-bromo-2-cyanopyridine and its derivatives. These theoretical studies provide deep insights into molecular structure, electronic properties, and reactivity, which can accelerate the design and discovery process.

Future research will increasingly rely on advanced computational models to:

Predict Reaction Outcomes: DFT calculations can determine the electronic charge on atoms within the molecule, helping to predict its reactivity in various reactions. rhhz.net For instance, DFT studies have been used to show that the bromine atom at the 5-position activates the pyridine ring, lowering the energy barrier for palladium-catalyzed coupling reactions.

Guide Drug Design: By modeling the interaction between cyanopyridine derivatives and biological targets, researchers can predict binding affinity and potential efficacy, guiding the synthesis of more effective drug candidates. nih.gov

Elucidate Spectroscopic Data: Theoretical calculations of spectroscopic properties (like FT-IR and NMR) can be compared with experimental data to confirm the structure of newly synthesized compounds. researchgate.net

Investigate Non-Linear Optical (NLO) Properties: Computational studies can predict the NLO properties of derivatives, which is crucial for developing new materials for optical technologies. journaleras.com

| Computational Method | Focus of Study | Key Finding | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Suzuki Coupling Reactivity | The bromine atom at position 5 lowers the activation energy for the reaction by 12–15 kcal/mol compared to non-halogenated versions. | |

| DFT/B3LYP/DNP | Hydrolysis Reactivity | The electronic charge number of the carbon in the cyano group correlates with the compound's effectiveness as a dehydrating agent in dimethyl carbonate synthesis. | rhhz.net |

| TD-DFT | Electronic and Spectroscopic Properties | Calculations of electronic transitions and spectroscopic data help to understand molecular interactions and confirm experimental results. | researchgate.net |

Integration into Advanced Functional Systems and Devices

The unique electronic properties of 5-bromo-2-cyanopyridine derivatives make them prime candidates for integration into sophisticated functional materials and devices. While its role in organic solar cells is established, emerging research is exploring its potential in a broader range of advanced systems.

Future avenues for integration include:

Organic Electronics: Beyond solar cells, derivatives could be incorporated into organic thin-film transistors (OTFTs), sensors, and other electronic components. The ability to tune the electronic properties through derivatization is key to this expansion.

Bioconjugation and Smart Probes: The reactivity of the cyanopyridine group with specific biological molecules, such as cysteine residues in proteins, opens up possibilities for creating "smart" bioconjugates. nih.gov These could be used for targeted drug delivery, where a therapeutic agent is released only upon interaction with a specific biological trigger, or for developing advanced diagnostic probes. nih.gov

Functional Polymers: Research is ongoing to incorporate this pyridine structure into a wider range of polymers to create materials with tailored thermal, optical, or conductive properties for specialized applications. smolecule.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-cyanopyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, substituting bromine in 5-bromo-2-chloropyridine with a cyano group via copper(I)-catalyzed cyanation requires anhydrous DMF, elevated temperatures (80–100°C), and strict exclusion of moisture . Yields depend on catalyst loading (5–10 mol% CuCN) and reaction time (12–24 hrs). Side products like dehalogenated byproducts can be minimized using excess KCN or NaCN.

Q. How can 5-bromo-2-cyanopyridine be purified, and what analytical techniques confirm its purity?

- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . Purity is confirmed using:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~8.2 min).

- NMR : Distinct signals include a singlet for the cyano group (δ 120–125 ppm in NMR) and aromatic protons (δ 8.2–8.6 ppm in NMR) .

- Mass Spectrometry : Molecular ion peak at m/z 183.01 ([M+H]) .

Q. What safety protocols are critical when handling 5-bromo-2-cyanopyridine?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Waste must be neutralized with 10% sodium bicarbonate before disposal in halogenated solvent waste containers .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence regioselectivity in subsequent reactions (e.g., cross-coupling)?

- Methodological Answer : The cyano group directs electrophilic substitution to the para position relative to itself due to its strong electron-withdrawing effect. For Suzuki couplings, DFT calculations (B3LYP/6-311++G(d,p)) show that the bromine atom at position 5 activates the pyridine ring, lowering the activation energy for Pd-catalyzed coupling by 12–15 kcal/mol compared to non-halogenated analogs . Experimental validation involves competitive reactions with substituted arylboronic acids and monitoring regioselectivity via LC-MS .

Q. How can contradictory computational and experimental data on the compound’s electronic properties be resolved?

- Methodological Answer : Discrepancies between DFT-predicted HOMO-LUMO gaps and experimental UV-Vis spectra often arise from solvent effects or basis set limitations. To resolve this:

- Solvent Correction : Use the COSMO-RS model to simulate solvent interactions.

- Hybrid Functionals : Combine exact exchange (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) to improve agreement with experimental band gaps (<2% error) .

- Experimental Validation : Compare cyclic voltammetry (HOMO/LUMO) with TD-DFT results .

Q. What strategies optimize the stability of 5-bromo-2-cyanopyridine in aqueous reaction media?

- Methodological Answer : Hydrolysis of the cyano group is mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |